

A Comparative Guide to PF-6870961 and HM04 as GHSR Ligands

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Compound of Interest

Compound Name: PF-6870961

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This guide provides a detailed comparison of two known ligands for the Growth Hormone Secretagogue Receptor (GHSR), **PF-6870961** and HM04. The ghrelin receptor is a G protein-coupled receptor (GPCR) with high constitutive activity, making it a significant target for therapeutic intervention in metabolic and substance use disorders. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.

Quantitative Ligand Properties

A direct quantitative comparison of **PF-6870961** and HM04 is challenging due to the limited publicly available data for HM04. The following tables summarize the reported pharmacological data for **PF-6870961**.

PF-6870961: A GHSR Inverse Agonist

PF-6870961 is a major active metabolite of the GHSR inverse agonist PF-5190457. It has been characterized to have binding affinity and inverse agonist activity at the GHSR1a subtype.

Table 1: Binding Affinity of **PF-6870961** for GHSR1a

Species	Binding Affinity (K _i , nM)
Human	73.6
Rat	239
Dog	217

Table 2: Functional Activity of **PF-6870961** at Human GHSR1a

Assay	Activity	Potency (IC ₅₀ , nM)
Inositol Phosphate (IP) Accumulation	Inverse Agonist	300
β-Arrestin Mobilization	Inverse Agonist	1.10

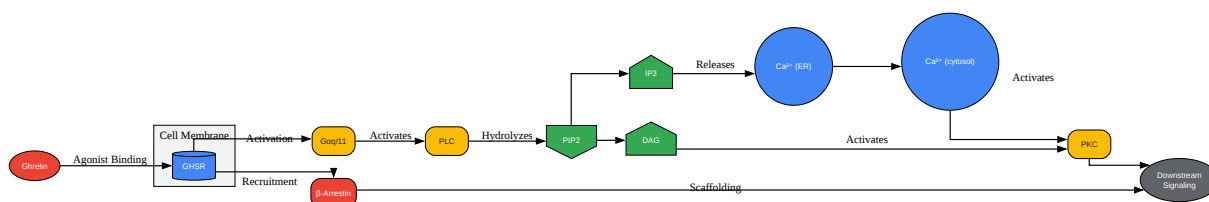
Data compiled from publicly available research.

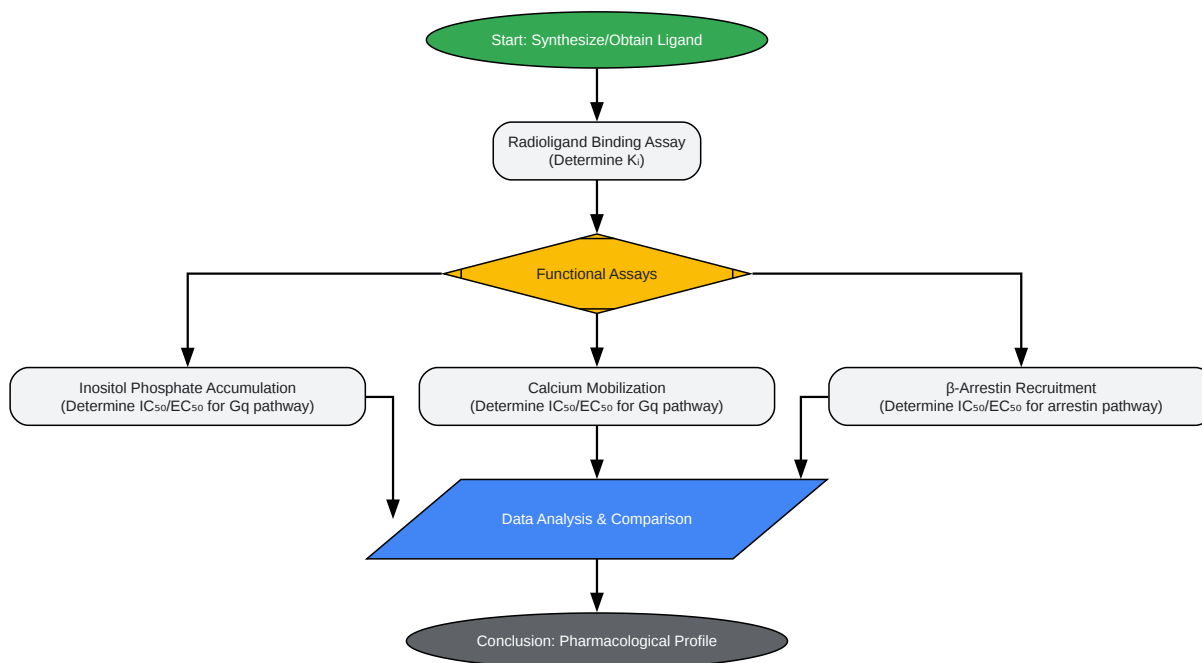
HM04: A GHSR Antagonist/Inverse Agonist

Quantitative data for the binding affinity (K_i or K_d) and functional potency (IC₅₀ or EC₅₀) of HM04 at the GHSR are not readily available in the public domain. However, existing literature describes HM04 as a GHSR antagonist or inverse agonist. One study highlighted that the functional activity of HM04 is assay-dependent; it behaves as an inverse agonist in Dynamic Mass Redistribution (DMR) assays, while acting as a neutral antagonist in calcium mobilization assays[1][2]. In vivo studies have demonstrated that systemic administration of HM04 can reduce alcohol intake in mice, an effect also observed with **PF-6870961**.

Signaling Pathways and Experimental Workflows

To understand the context of these ligands' actions, the following diagrams illustrate the GHSR signaling pathway and a typical experimental workflow for ligand characterization.





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References

- 1. research.unipd.it [research.unipd.it]

- 2. In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution and calcium mobilization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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